molecular formula C8H14N4O B11794359 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one

Cat. No.: B11794359
M. Wt: 182.22 g/mol
InChI Key: PLXHMOQGIDMCAA-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one is a heterocyclic compound that features both imidazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with piperazine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole: Similar structure but with a benzimidazole moiety instead of imidazole.

    1-Methyl-2-(piperazin-1-yl)-1H-pyrimidine: Contains a pyrimidine ring instead of imidazole.

Uniqueness

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one is unique due to its specific combination of imidazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-methyl-2-piperazin-1-yl-4H-imidazol-5-one

InChI

InChI=1S/C8H14N4O/c1-11-7(13)6-10-8(11)12-4-2-9-3-5-12/h9H,2-6H2,1H3

InChI Key

PLXHMOQGIDMCAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C1N2CCNCC2

Origin of Product

United States

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